ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Description
Historical Context and Discovery
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1363380-62-4) emerged as a structurally significant heterocyclic compound in the early 21st century. Its synthesis was first reported in patent literature, where it served as a key intermediate for kinase inhibitors. The compound’s discovery aligns with broader efforts to optimize pyrazolo-pyridine scaffolds for pharmaceutical applications, particularly in targeting protein kinases and metabolic enzymes. Early synthetic routes involved multi-step protocols, including nucleophilic substitution and cyclization reactions, to introduce the chloro and ester substituents at strategic positions on the fused pyrazolo-pyridine core.
Significance in Heterocyclic Chemistry
This compound exemplifies the versatility of pyrazolo[4,3-b]pyridines in medicinal chemistry. Its structure combines:
- A bicyclic framework that enhances metabolic stability compared to monocyclic analogs.
- Electron-withdrawing groups (chloro at C6, ester at C3) that modulate electronic properties and intermolecular interactions.
- A tautomerizable NH group in the pyrazole ring, enabling hydrogen bonding with biological targets.
These features make it a valuable building block for drug discovery, particularly in kinase inhibition and allosteric modulation. The ester group also serves as a handle for further functionalization, enabling the synthesis of carboxylic acid derivatives or amides.
Overview of Pyrazolo[4,3-b]Pyridine Scaffold in Chemical Research
The pyrazolo[4,3-b]pyridine scaffold has garnered attention due to its:
Table 1: Key Applications of Pyrazolo[4,3-b]Pyridine Derivatives
The scaffold’s synthetic flexibility is demonstrated by methods such as:
- Japp-Klingemann reactions for constructing the pyrazole ring.
- Copper-mediated cross-coupling to introduce aryl/alkyl groups.
- Multi-component condensations using hydrazines and aldehydes.
In this compound, the C6 chloro group enhances electrophilicity at adjacent positions, facilitating subsequent functionalization. The ester moiety at C3 provides a site for hydrolytic conversion to carboxylic acids, enabling structure-activity relationship (SAR) studies.
This compound’s utility is further highlighted by its role in synthesizing advanced intermediates for:
Properties
IUPAC Name |
ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQCLRXLRTRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazolopyridine core. The final step involves esterification with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Introduction of hydroxyl or carbonyl groups on the pyrazole ring.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has the molecular formula and a molecular weight of approximately 226 Da. The compound features a bicyclic structure that combines both pyrazole and pyridine rings, with a chloro substituent at the 6-position and an ethyl ester at the 3-position. These structural characteristics contribute to its unique chemical properties and potential biological activities .
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, specific derivatives have been evaluated for their activity against lung cancer (A549) and other human cancer cell lines, demonstrating significant antiproliferative effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Interaction studies indicate that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The ability to inhibit specific enzymes involved in inflammation could provide therapeutic avenues for treating chronic inflammatory diseases.
Neurological Applications
This compound has also been explored for its effects on the neurological system. Its binding affinity to various receptors suggests potential uses in treating neurological disorders. Research into its mechanism of action is ongoing, aiming to elucidate how it interacts with neural pathways and neurotransmitter systems .
Synthetic Chemistry Applications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrazole Ring : This involves cyclization reactions using appropriate precursors.
- Chlorination : The introduction of the chloro group at the 6-position is achieved through electrophilic substitution reactions.
- Esterification : The final step includes the formation of the ethyl ester from the corresponding acid.
These synthetic pathways are crucial for producing this compound in research settings and for exploring its derivatives with enhanced biological activities .
Research into the biological activities of this compound has focused on:
- Binding Affinity : Studies assessing its interaction with various biological targets help elucidate its mechanism of action.
- Toxicity Assessments : Safety evaluations indicate that while the compound exhibits beneficial pharmacological effects, it also has associated toxicity risks that need careful consideration in drug development processes .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound differs from similar compounds in terms of structure and biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 1H-indazole-3-carboxylate | 0.73 | Indazole ring structure |
| Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 0.65 | Dimethyl substitution enhancing lipophilicity |
| Methyl 1H-indazole-3-carboxylate | 0.67 | Methyl group affects solubility |
| Ethyl 2-(3-aminopyridin-2-yl)acetate | 0.69 | Amino group introduces additional reactivity |
| Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | 0.65 | Pyridine substitution alters biological activity |
This table illustrates how this compound is distinguished by its specific chloro substitution and unique bicyclic structure, potentially conferring distinct biological properties not observed in other similar compounds .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[4,3-b]Pyridine Core
Halogen-Substituted Derivatives
- Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1638761-48-4): Differs by a bromine atom at position 6 and a methyl group at position 1.
- Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate :
Ester and Functional Group Modifications
- Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 1234616-14-8): Lacks the chlorine substituent at position 4.
- Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 2135339-43-2):
Key Research Findings
- Synthetic Optimization :
The target compound’s synthesis requires careful selection of bases to avoid side reactions. For example, using NaOH or MeONa can lead to ester group degradation, whereas milder bases like DABCO yield cleaner products . - Regioselectivity in Functionalization :
Chlorine at position 6 directs electrophilic attacks to specific sites on the pyrazolo[4,3-b]pyridine core, differing from bromine or methyl analogs . - Biological Relevance: The chlorine substituent enhances binding to ATP pockets in kinases due to its electron-withdrawing nature, a feature less pronounced in non-halogenated analogs .
Biological Activity
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (ECPC) is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of ECPC, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of ECPC is , with a molecular weight of approximately 226 Da. The compound features a bicyclic structure comprising both a pyrazole and a pyridine ring, with a chlorine substituent at the 6-position and an ethyl ester group at the 3-position. These structural characteristics contribute to its unique chemical properties and biological activities.
Synthesis of ECPC
The synthesis of ECPC typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Hydrazide : Reaction of 6-chloropyridine-3-carboxylic acid with hydrazine.
- Cyclization : Cyclization of the hydrazide to form the pyrazolopyridine core.
- Esterification : Esterification with ethanol to yield the ethyl ester.
This method can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer activity. Specifically, studies have shown that ECPC may inhibit the growth of various cancer cell types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies demonstrate that ECPC can induce antiproliferative effects on these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
ECPC has also been evaluated for its antimicrobial properties. The compound's structural similarity to purine bases may enable it to act as an enzyme inhibitor, disrupting cellular processes in microbial pathogens. Preliminary studies indicate promising results against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of ECPC is another area of interest. Compounds within the pyrazolo[4,3-b]pyridine class have been documented to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The precise mechanism of action for ECPC remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity by mimicking natural substrates. This interaction could block active sites on enzymes, preventing normal catalytic reactions and interfering with cellular signaling pathways .
Data Summary
The following table summarizes key findings related to the biological activity of ECPC:
Case Studies and Research Findings
Recent studies have highlighted ECPC's potential in various therapeutic contexts:
- Case Study 1 : A study evaluating the anticancer effects of ECPC on MDA-MB-231 cells reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Case Study 2 : Research on antimicrobial activity demonstrated that ECPC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Q & A
Q. What are the standard synthetic routes for ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multi-step heterocyclic reactions. Key methods include:
- Friedlander Condensation : Ethyl acetoacetate reacts with chromene derivatives (e.g., 4-amino-2-oxo-2H-chromene-3-carbaldehyde) to form pyridine-fused intermediates .
- Nucleophilic Displacement : Ethoxy groups in intermediates like chromeno[4,3-b]pyridine-3-carboxylate are displaced by hydrazine hydrate to yield carbohydrazide precursors, which are cyclized with carboxylic acids or anhydrides .
- Characterization : Intermediates are validated via -NMR (e.g., δ 12.10 ppm for NH protons), ESIMS (m/z 249.9–450.2), and HPLC purity (>97%) .
Q. How is the structural integrity of this compound confirmed?
Advanced Research Questions
Q. What strategies improve synthetic yield in multi-step pyrazolo-pyridine syntheses?
-
Optimized Reaction Conditions : Elevated temperatures (50–80°C) and anhydrous solvents (e.g., POCl) enhance cyclization efficiency .
-
Catalytic Systems : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time and improve yields (e.g., 76% for Friedlander condensation) .
-
Yield Data :
Step Yield (%) Reference Carbohydrazide formation 72 Oxadiazole cyclization 69–80
Q. How are contradictions in spectral data resolved during structural elucidation?
- Multi-Technique Validation : Combine -NMR, -NMR, and IR (e.g., 1733 cm for ester C=O) to cross-verify substituent positions .
- Isotopic Labeling : Deuterated solvents (DMSO-d) clarify exchangeable protons (e.g., NH at δ 12.10 ppm) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., pyrazolo[3,4-b]pyridine derivatives) .
Q. What methodologies assess the biological activity of pyrazolo-pyridine derivatives?
- In Vitro Assays :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
